Olivetol

Overview

Description

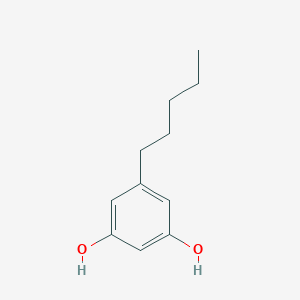

Olivetol (5-pentylresorcinol; C₁₁H₁₆O₂) is a dihydroxy phenolic compound with a linear pentyl chain at the C5 position of the benzene ring. It is naturally found in lichens (e.g., Cetrelia monachorum) and serves as a precursor in the biosynthesis of cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD) . Its molecular weight is 180.24 g/mol, with a melting point of 46–48°C and a boiling point of 164°C . This compound exhibits diverse biological activities, such as anti-obesity, anti-diabetic, and anti-proliferative effects, as demonstrated in preclinical models .

Preparation Methods

Chemical Synthesis Using Pyridine Hydrochloride

The most widely reported chemical synthesis of olivetol involves the demethylation of 3,5-dimethoxypentylbenzene using pyridine hydrochloride under inert conditions . This method, patented in 2021 (CN112939738), achieves a 97.1% yield through a single-step reaction.

Reaction Mechanism and Optimization

Pyridine hydrochloride acts as both a catalyst and acid source, facilitating the cleavage of methyl ether bonds. At 150°C, the molten pyridine hydrochloride creates a polar aprotic environment, enabling nucleophilic attack by chloride ions on the methoxy groups. The reaction proceeds via:

Key parameters include:

-

Temperature : 150°C ensures complete melting of pyridine hydrochloride (melting point: 144°C) while avoiding decomposition of the pentyl side chain.

-

Atmosphere : Nitrogen protection prevents oxidation of phenolic intermediates.

-

Workup : Ether extraction followed by magnesium sulfate drying minimizes product loss.

Scalability and Practical Considerations

This method produces 175 g of this compound from 208 g of 3,5-dimethoxypentylbenzene in a 2-hour reaction . The high yield and short reaction time make it industrially viable, though the use of pyridine hydrochloride requires corrosion-resistant equipment.

Microbial Production in Escherichia coli

Recent advances in synthetic biology have enabled this compound production via engineered E. coli strains expressing plant-derived polyketide synthases (PKS IIIs) .

Metabolic Pathway Engineering

The pathway involves two key enzymes:

-

Olivetolic acid synthase (OLS) : Catalyzes the condensation of hexanoyl-CoA and malonyl-CoA to form olivetolic acid.

-

Olivetolic acid cyclase (OAC) : Converts olivetolic acid to this compound through decarboxylation .

Cofactor Optimization

-

Hexanoyl-CoA supply : Achieved via β-oxidation reversal using fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase) knockouts.

-

Malonyl-CoA enhancement : Overexpression of accABCD (acetyl-CoA carboxylase) increased intracellular malonyl-CoA by 3.2-fold .

Fermentation Performance

Under optimized conditions (pH 7.0, 30°C, fed-batch glucose), the strain produced 80 mg/L this compound . While lower than chemical synthesis yields, this method offers sustainability advantages and avoids harsh reagents.

Isotopic Labeling via Cross-Coupling Reactions

Deuterated this compound (5'-(²H₃)this compound) is synthesized for metabolic studies using a 5-step sequence from 3,5-dimethoxybenzoic acid .

Synthetic Route

-

Side chain elongation :

-

Grignard reaction with allylmagnesium bromide extends the carbon chain.

-

Hydroboration-oxidation installs the hydroxyl group.

-

-

Deuterium incorporation :

Yield and Applications

The overall yield is 13%, with isotopic purity >99.5% . This method’s value lies in producing standards for mass spectrometry-based cannabinoid assays.

Comparative Analysis of Methods

Chemical Reactions Analysis

Air and Water Sensitivity

-

Oxidation : Sensitive to aerial oxidation, forming quinones or dimeric products .

-

Hydrolysis : Insoluble in water but reacts under acidic/basic conditions to form derivatives (e.g., ethers or esters) .

Functional Group Reactivity

Aldol Cyclization

-

Mechanism : The linear tetraketide intermediate undergoes spontaneous intramolecular aldol condensation, releasing CO₂ to form this compound .

-

Kinetics : Decarboxylative aldol condensation proceeds faster than lactonization (HTAL formation) by a factor of ~77:1 .

Lactonization Pathways

| Intermediate | Product | Relative Yield (%) |

|---|---|---|

| Triketide-CoA | PDAL | Variable |

| Tetraketide-CoA | HTAL | <1% |

Mass Spectrometry Fragmentation

| m/z Value | Fragment Ion | Relative Abundance (%) |

|---|---|---|

| 179.1078 | [M-H]⁻ (this compound) | 100 |

| 151.0766 | Loss of CO + H₂O | 2.71 |

| 136.0531 | C₆H₅O₂⁻ | 1.06 |

Data from LC-MS analyses highlight this compound’s stability under ionization conditions .

pH-Dependent Behavior

Scientific Research Applications

Medicinal Applications

1.1 Cannabinoid Production

Olivetol is a crucial precursor in the synthesis of cannabinoids such as THC (tetrahydrocannabinol) and CBD (cannabidiol). Its role in the cannabis industry is pivotal for developing pharmaceutical-grade products. Researchers have utilized this compound to create standardized cannabinoid formulations, which can be used for medical purposes, including pain relief and anxiety management. The controlled synthesis allows for the production of oils, tinctures, and capsules tailored to specific therapeutic needs .

1.2 Anti-Obesity Effects

Recent studies have highlighted this compound's potential as an anti-obesity agent. In a zebrafish model induced by a high-fat diet, this compound demonstrated significant effects on reducing fat accumulation and improving lipid profiles. It acts as a competitive inhibitor of cannabinoid receptors CB1 and CB2, suggesting its utility in managing obesity-related disorders .

1.3 Antioxidant and Anti-Inflammatory Properties

This compound exhibits potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in combating oxidative stress, which is linked to chronic diseases such as cancer and cardiovascular conditions. Additionally, this compound modulates inflammatory pathways, making it a candidate for treating inflammatory diseases like rheumatoid arthritis .

Applications in Drug Development

2.1 Novel Cannabinoid Derivatives

This compound serves as a starting material for synthesizing novel cannabinoid derivatives with tailored pharmacological properties. Researchers are exploring modifications to enhance potency or reduce psychoactivity, paving the way for targeted therapies with fewer side effects .

2.2 Bioactive Natural Products

The compound is also significant in the total synthesis of bioactive natural products. Its structure allows researchers to develop various complex organic compounds that can be screened for therapeutic efficacy against multiple diseases .

Material Science Applications

3.1 Polyurethane Synthesis

In materials science, this compound is utilized in synthesizing polyurethanes, which are valued for their durability and versatility across industries such as automotive and construction. The incorporation of this compound-derived components enhances the mechanical properties of these materials, making them more resilient to heat and chemicals .

Agricultural Applications

This compound has potential uses in agriculture as a natural pesticide due to its antifungal properties. It can combat fungal infections affecting crops, providing an eco-friendly alternative to synthetic pesticides . Its application may improve crop yields while minimizing environmental impact.

Case Studies

Mechanism of Action

Olivetol exerts its effects through various molecular targets and pathways:

Cannabinoid Receptors: this compound acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2, which are involved in the endocannabinoid system.

Cytochrome P450 Enzymes: It inhibits the activity of cytochrome P450 enzymes CYP2C19 and CYP2D6, affecting the metabolism of various drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Olivetolic Acid

- Structure : Olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid; C₁₂H₁₆O₄) is a carboxylic acid derivative of olivetol.

- Key Differences: The addition of a carboxylic acid group at the C6 position alters its pharmacological profile. Unlike this compound, olivetolic acid is classified as a controlled substance in some jurisdictions due to its role in synthetic cannabinoid production .

- Biological Activity: Olivetolic acid is a direct precursor to cannabigerolic acid (CBGA), a critical intermediate in cannabinoid biosynthesis . Limited evidence exists for its therapeutic effects compared to this compound, which has demonstrated glucose-lowering and anti-obesity properties .

Divarinol

- Structure: Divarinol (3-pentylresorcinol) differs from this compound in the position of the alkyl chain (C3 vs. C5).

- Biological Activity: Divarinol lacks the anti-proliferative effects on lung carcinoma cells (A549) observed with this compound, suggesting structural specificity in cancer pathways .

4-O-Methylolivetolcarboxylic Acid

- Structure : This compound features a methylated hydroxyl group and a carboxylic acid substituent.

- Key Differences :

- Methylation may enhance metabolic stability but reduce antioxidant capacity compared to this compound.

Functional Comparison with Pharmacologically Analogous Compounds

Simvastatin

- Mechanistic Overlap :

Resveratrol

- Structural Similarity: Both are polyphenols with antioxidant properties.

- Functional Contrast: this compound specifically targets cannabinoid receptors (CB1/CB2), whereas resveratrol activates sirtuins and AMP-activated protein kinase (AMPK) pathways .

Research Findings and Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₁H₁₆O₂ | 180.24 | 46–48 | Dihydroxy, pentyl |

| Olivetolic Acid | C₁₂H₁₆O₄ | 224.25 | Not reported | Carboxylic acid |

| Divarinol | C₁₁H₁₆O₂ | 180.24 | Not reported | Dihydroxy, C3-pentyl |

Mechanistic Insights and Clinical Relevance

- This compound’s Unique Mechanisms :

- Structural Determinants of Activity :

- The C5-pentyl chain and hydroxyl groups are critical for receptor interactions. Substitutions (e.g., methylation or carboxylation) reduce efficacy .

Biological Activity

Olivetol, a naturally occurring compound primarily found in certain lichen species and as a biosynthetic precursor in the cannabis plant, has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-obesity, and psychoactive modulation effects, supported by recent research findings and case studies.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. A notable investigation revealed that olivetolic acid (OA), a compound related to this compound, exhibited strong antibacterial properties against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The study demonstrated that modifications to the alkyl chains of OA significantly enhanced its antibacterial efficacy.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The OA derivatives with longer alkyl chains showed a MIC value of 2.5 μM against Bacillus subtilis .

- Mechanism of Action : The presence of hydrophobic alkyl side chains plays a crucial role in modulating the bioactivity of these compounds, suggesting a pathway for developing new antibacterial agents .

2. Anti-Obesity Effects

This compound has also been investigated for its potential as an anti-obesity agent. A recent study utilized an adult zebrafish model to evaluate this compound's effects on diet-induced obesity (DIO). The findings suggest that this compound can significantly reduce fat accumulation and improve lipid profiles.

Research Overview:

- Study Design : Zebrafish were subjected to high-fat diets to induce obesity, followed by treatment with varying doses of this compound.

- Results :

- High doses of this compound led to a marked reduction in triglyceride and lipid accumulation.

- Low doses resulted in decreased liver enzyme levels, indicating improved metabolic health.

- The study also noted a significant increase in HMG-CoA reductase levels with high doses, suggesting complex interactions within lipid metabolism .

Table: Effects of this compound on Zebrafish Model

| Treatment Dose (g/ml) | Triglyceride Levels | Liver Enzymes | HMG-CoA Levels |

|---|---|---|---|

| Control | High | Normal | Low |

| Low Dose (0.001) | Moderate | Reduced | Moderate |

| High Dose (0.001) | Low | Significantly Reduced | High |

3. Psychoactive Modulation

This compound has been explored for its ability to modulate the psychoactive effects of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis. A patent describes how this compound can alleviate THC-induced euphoria and improve cognitive clarity in users.

Case Study Insights:

- Subject Reports : In clinical trials, subjects reported a noticeable reduction in the psychoactive effects of THC within 4 to 10 minutes after ingesting this compound. Improvements in mental clarity and focus were also documented .

- Dosage : A typical dose used in trials was around 30 mg of this compound combined with an edible oil formulation .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for studying olivetol’s inhibition of CYP enzymes?

this compound’s inhibitory effects on CYP2C19 and CYP2D6 (IC₅₀ = 15.3 µM and 7.21 µM, respectively) can be investigated using competitive inhibition assays with fluorogenic substrates or LC-MS-based metabolite quantification. Include kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and calculate Ki values (2.71 µM and 2.87 µM for CYP2C19/CYP2D6) . Validate findings with human liver microsomes or recombinant enzyme systems to account for metabolic variability.

Q. How can this compound’s biosynthesis pathway be optimized in microbial systems?

Focus on synthetic biology strategies:

- Express this compound synthase (OLS) and olivetolic acid cyclase (OLAC) in S. cerevisiae or E. coli with hexanoic acid supplementation .

- Use GC-MS to quantify this compound (retention time: ~6.40 min; molecular ion: 180 m/z) and optimize promoter strength/substrate feeding .

- Compare allelic variants of OLS (e.g., Carmagnola vs. USO31 strains) to identify high-yield genotypes .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- HPLC-UV : Employ a 1:1 methanol:acetonitrile extraction with this compound as an internal standard. Use a six-point calibration curve for THC or related analytes .

- GC-MS : Validate retention time (6.40 min) and diagnostic fragments (124 m/z, 180 m/z) for specificity .

- Ensure method validation (precision, accuracy, LOD/LOQ) per ICH guidelines, especially for biological samples .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?

- Experimental variables : Standardize cell lines (e.g., A549 vs. other carcinoma models), exposure duration (24–72 hr), and dose ranges (e.g., 10–100 µM) .

- Mechanistic follow-up : Compare apoptosis markers (caspase-3/7) vs. anti-proliferative pathways (Ki-67, cyclin D1) to clarify mode of action .

- In-vivo validation : Use xenograft models to reconcile in-vitro findings with pharmacokinetic parameters (e.g., bioavailability, tissue distribution) .

Q. What genetic engineering strategies enhance this compound production in yeast?

- Allelic optimization : Express high-efficiency OLS alleles (e.g., Carmagnola-derived OLS increases yield by 30% vs. USO31 alleles) .

- Modular metabolic engineering : Combine fatty acid biosynthesis (hexanoic acid precursor) with OLS/OLAC modules in yeast .

- CRISPR-Cas9 : Knock out competing pathways (e.g., β-oxidation) to redirect flux toward this compound synthesis .

Q. How do this compound’s cannabinoid receptor interactions influence experimental design?

- Receptor specificity : Use CB1/CB2 knockout cell lines or selective antagonists (e.g., SR141716A for CB1) to isolate this compound’s effects .

- Dose-response profiling : Compare IC₅₀ values for receptor binding (CB1: ~2.71 µM; CB2: ~2.87 µM) with functional assays (cAMP inhibition, β-arrestin recruitment) .

- Cross-talk analysis : Investigate interplay with endocannabinoid metabolism (e.g., FAAH/ MAGL inhibitors) using lipidomic profiling .

Q. What statistical frameworks are critical for interpreting this compound’s dose-dependent effects?

- Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ and Hill coefficients .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. control/positive controls) across replicates (n ≥ 3) .

- Meta-analysis : Aggregate data from multiple studies to identify trends in cytotoxicity or enzyme inhibition .

Q. Methodological Considerations

Q. How to design a study evaluating this compound’s anti-proliferative mechanisms?

Apply the PICOT framework :

- Population : A549 lung carcinoma cells .

- Intervention : this compound (10–100 µM, 24–72 hr exposure).

- Comparison : Untreated controls + cisplatin (positive control).

- Outcome : IC₅₀ for proliferation (MTT assay), apoptosis (Annexin V/PI), and migration (scratch assay) .

- Time : Acute (24 hr) vs. chronic (72 hr) effects.

Q. What are best practices for ensuring reproducibility in this compound studies?

- Detailed protocols : Report solvent (DMSO concentration ≤0.1%), cell passage numbers, and instrument models (e.g., HPLC column type) .

- Data transparency : Share raw chromatograms (HPLC/GC-MS), cell viability curves, and statistical scripts as supplementary material .

- Negative controls : Include vehicle-only groups and enzyme-inactive mutants (for biosynthesis studies) .

Q. Data Interpretation Challenges

Q. How to address variability in this compound’s enzyme inhibition across cell types?

- Tissue-specific factors : Account for CYP isoform expression levels (e.g., hepatocytes vs. lung cells) using qPCR/Western blot .

- Cofactor availability : Test reactions with/without NADPH to distinguish CYP-dependent vs. non-enzymatic effects .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict this compound-enzyme binding affinities across isoforms .

Properties

IUPAC Name |

5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMPFYJSHJGOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025812 | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

327 °F at 5 mmHg (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

500-66-3 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Olivetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLIVETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.